molecular formula C7H11NO3 B14638841 (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol CAS No. 54639-28-0

(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol

Cat. No.: B14638841
CAS No.: 54639-28-0
M. Wt: 157.17 g/mol
InChI Key: RDOSXIQPPIHDOA-UHFFFAOYSA-N
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Description

(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol is a chemical compound with a unique structure that includes an oxazole ring and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . These reactions typically require specific conditions, such as the presence of a base or acid catalyst and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxymethyl groups into aldehydes or carboxylic acids . Reduction reactions may involve the conversion of the oxazole ring into a more saturated structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The conditions for these reactions often involve specific solvents and temperatures to ensure optimal reaction rates and product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce more saturated compounds .

Mechanism of Action

The mechanism of action of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes . The hydroxymethyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol include other oxazole derivatives such as 2-ethyl-4,5-dihydro-1,3-oxazole and 2,4,4-trimethyl-2-oxazoline . These compounds share the oxazole ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Uniqueness: What sets this compound apart is the presence of both an ethenyl group and two hydroxymethyl groups.

Properties

CAS No.

54639-28-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

[2-ethenyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C7H11NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h2,9-10H,1,3-5H2

InChI Key

RDOSXIQPPIHDOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(CO1)(CO)CO

Origin of Product

United States

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